Methyl 2-deoxy-2-fluoro-D-galactopyranoside

carbohydrate‑protein interaction fluorinated probe immunoglobulin recognition

Methyl 2‑deoxy‑2‑fluoro‑D‑galactopyranoside (CAS 79698‑13‑8; synonym MDFGP) is a synthetic C7 H13 F O5 monosaccharide derivative that incorporates a single fluorine substituent at the C‑2 position of the galactopyranose ring in place of the native hydroxyl. The compound is formally indexed as a Methylgalactoside in the MeSH thesaurus and was first disclosed in Carbohydrate Research in 1981.

Molecular Formula C7H13FO5
Molecular Weight 196.17 g/mol
CAS No. 79698-13-8
Cat. No. B15287933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-deoxy-2-fluoro-D-galactopyranoside
CAS79698-13-8
Molecular FormulaC7H13FO5
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)F
InChIInChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
InChIKeyCRIUOMMBWCCBCQ-XUUWZHRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2‑Deoxy‑2‑fluoro‑D‑galactopyranoside (CAS 79698‑13‑8): Procurement‑Grade Specification for a Configurational Probe in Glycobiology


Methyl 2‑deoxy‑2‑fluoro‑D‑galactopyranoside (CAS 79698‑13‑8; synonym MDFGP) is a synthetic C7 H13 F O5 monosaccharide derivative that incorporates a single fluorine substituent at the C‑2 position of the galactopyranose ring in place of the native hydroxyl [1]. The compound is formally indexed as a Methylgalactoside in the MeSH thesaurus and was first disclosed in Carbohydrate Research in 1981 [1]. Its β‑anomeric configuration, combined with the absence of the 2‑OH group, abolishes hydrogen‑bonding capacity at a position critical for protein‑glycan recognition, while the ¹⁹F nucleus provides a sensitive NMR‑active reporter absent from natural galactosides [2]. These features jointly create a unique molecular tool for mechanistic enzymology, carbohydrate‑protein interaction mapping, and ¹⁹F‑NMR‑based metabolic tracing that is not simultaneously offered by any single in‑class analog.

Why Methyl 2‑Deoxy‑2‑fluoro‑D‑galactopyranoside Cannot Be Replaced by Common 2‑Deoxy‑2‑fluoro‑Hexoses or Non‑Fluorinated Galactosides


The precise position and stereochemistry of the fluorine substitution on the galactopyranose scaffold dictate both biological recognition and synthetic utility [1]. Moving the fluorine from C‑2 to C‑4 (methyl 4‑deoxy‑4‑fluoro‑β‑D‑galactopyranoside) restores binding to a galactan‑specific IgA Fab′ fragment that is completely lost with the 2‑fluoro isomer, demonstrating that the 2‑OH acts as an essential hydrogen‑bond donor in this immune recognition event [2]. Changing the sugar epimer from galacto to gluco configuration (methyl 2‑deoxy‑2‑fluoro‑D‑glucopyranoside) alters substrate specificity for glycosidases and glycosyltransferases, as evidenced by the differential inactivation rates of β‑galactosidase versus β‑glucosidase enzymes [3]. The unprotected free sugar 2‑deoxy‑2‑fluoro‑D‑galactose lacks the anomeric methyl group that protects the reducing end from unwanted side reactions and confers defined α/β stereochemistry in the title compound, making the methyl glycoside the preferred form for controlled synthetic elaboration and crystallography [4]. These orthogonal selectivity profiles mean that procurement of the exact title compound—rather than a positional isomer, epimer, or aglycone variant—is mandatory for experiments that depend on the precise spatial arrangement of the fluorine atom and the β‑methyl‑galactoside configuration.

Quantitative Differentiation Evidence for Methyl 2‑Deoxy‑2‑fluoro‑D‑galactopyranoside Relative to Key Analogs


Absolute Loss of IgA Fab′ Binding Versus the 4‑Deoxy‑4‑fluoro Isomer

Methyl 2‑deoxy‑2‑fluoro‑β‑D‑galactopyranoside (compound 2) and its positional isomer methyl 4‑deoxy‑4‑fluoro‑β‑D‑galactopyranoside (compound 7) were tested for binding to the galactan‑specific IgA J539 Fab′ fragment using fluorescence titration. Compound 2 showed no detectable binding, whereas compound 7 exhibited significant binding [1]. This binary difference—full loss of recognition versus retained binding—establishes that the 2‑OH group is an essential hydrogen‑bond donor and that fluorine at C‑2 cannot functionally replace it, while fluorine at C‑4 is tolerated.

carbohydrate‑protein interaction fluorinated probe immunoglobulin recognition

Stereochemical Influence in Selenoglycoside Synthesis: α/β Ratio Shift Induced by the 2‑Fluoro Substituent

During the synthesis of methyl 4‑Se‑(2‑deoxy‑2‑fluoro‑α/β‑D‑galactopyranosyl)‑4‑seleno‑β‑D‑glucopyranoside (5α/5β), the 2‑fluoro substituent on the galactosyl donor reduced the stereoselectivity of isoselenouronium salt formation to an α/β ratio of approximately 1:2.3 [1]. Nevertheless, the β‑anomer of the uronium salt could be obtained in ~98% purity by precipitation [1]. This demonstrates that the 2‑fluoro group exerts a measurable, quantifiable stereoelectronic effect on glycosidic bond formation that is absent in the non‑fluorinated parent system, yet the β‑configuration remains accessible in high purity—a key consideration for procurement of stereochemically defined building blocks.

synthetic methodology fluorine stereoelectronic effect selenoglycoside

Differential Inhibition of Protein N‑Glycosylation: Galacto‑ vs. Gluco‑Configured 2‑Deoxy‑2‑fluoro Sugars

In primary cultured rat hepatocytes, 2‑deoxy‑2‑fluoro‑D‑galactose (dGalF) achieved complete inhibition of protein N‑glycosylation at concentrations ≥1 mM, whereas 2‑deoxy‑2‑fluoro‑D‑glucose (dGlcF) at identical concentrations caused only incomplete inhibition [1]. Although this study employed the free sugar rather than the methyl glycoside, the differential bioactivity originates from the C‑4 epimeric configuration (galacto vs. gluco) that is conserved in methyl 2‑deoxy‑2‑fluoro‑D‑galactopyranoside. The data demonstrate that the galacto‑configured 2‑fluoro scaffold is a substantially more potent disruptor of the dolichol‑linked oligosaccharide assembly pathway than its gluco counterpart.

N‑glycosylation inhibition metabolic incorporation dolichol cycle

Role as a Defined Synthetic Intermediate for 2‑Deoxy‑2‑fluoro‑D‑galactose with Quantified Hydrolysis Efficiency

A nucleophilic displacement route to 2‑deoxy‑2‑fluoro‑D‑galactose proceeds via methyl 2‑deoxy‑2‑fluoro‑3,4‑O‑isopropylidene‑6‑O‑trityl‑β‑D‑galactopyranoside (compound 11), the protected form of the title compound. Hydrolysis of 11 with 5 N hydrochloric acid achieved excellent conversion to 2‑deoxy‑2‑fluoro‑D‑galactose (1) [1]. This establishes the methyl β‑galactopyranoside framework—with its stable anomeric methyl group—as the preferred protected intermediate for generating the free 2‑fluoro‑galactose, enabling sequential deprotection under strongly acidic conditions that would be incompatible with unprotected reducing sugars.

synthetic intermediate fluorinated sugar protecting‑group strategy

¹⁹F NMR Reporter Capability for Non‑Invasive Metabolic Tracing: Class‑Level Advantage of 2‑Fluoro‑Galacto Scaffolds

2‑Deoxy‑2‑fluoro‑D‑galactose (dGalF) and its metabolites—including dGalF‑1‑phosphate, UDP‑dGalF, and UDP‑2‑deoxy‑2‑fluoro‑D‑glucose—can be simultaneously quantified in vivo and in vitro by ¹⁹F NMR spectroscopy, with good quantitative agreement between HPLC, enzymatic analysis, and ¹⁹F NMR measurements [1]. Following a 1 mmol/kg dose, dGalF‑1‑phosphate accumulated to 5.3 ± 0.4 mmol/kg within 30 min, while hepatic UTP was depleted to 11 ± 6% of normal within 15 min [1]. The methyl glycoside serves as a stable, anomerically locked precursor or analog for developing ¹⁹F NMR probes that retain the same fluorinated galacto scaffold. This contrasts with non‑fluorinated galactosides, which are NMR‑silent at the ¹⁹F channel.

¹⁹F NMR spectroscopy metabolic tracing PET imaging precursor

Competitive Inhibition of β‑1,4‑Galactosyltransferase by UDP‑2‑Deoxy‑2‑fluoro‑Galactose

UDP‑(2‑deoxy‑2‑fluoro)galactose (UDP‑2FGal), the nucleotide‑activated form derived from the same 2‑fluoro‑galacto scaffold, acts as a competitive inhibitor of β‑1,4‑galactosyltransferase with a Ki of 149 μM [1]. This Ki value is approximately 5‑fold higher (weaker) than the Km of the natural donor UDP‑galactose (~30 μM), indicating that fluorine substitution at C‑2 reduces but does not abolish recognition by the donor‑binding site. This quantitative affinity measurement allows researchers to predict the degree of competition in enzymatic assays and to compare the 2‑fluoro‑galacto scaffold with other fluorinated or deoxygenated UDP‑sugar analogs.

glycosyltransferase inhibition UDP‑sugar analog competitive inhibitor

Evidence‑Backed Application Scenarios for Methyl 2‑Deoxy‑2‑fluoro‑D‑galactopyranoside in Research and Industrial Settings


Negative‑Control Probe for Carbohydrate–Lectin Binding Epitope Mapping

The demonstrated inability of methyl 2‑deoxy‑2‑fluoro‑β‑D‑galactopyranoside to bind IgA J539 Fab′, contrasted with the clear binding of the 4‑deoxy‑4‑fluoro isomer [1], makes it a definitive negative‑control probe for experiments that map hydrogen‑bonding requirements at the galactose C‑2 position across galectins, selectins, and other carbohydrate‑binding proteins.

Protected Synthetic Intermediate for Multi‑Gram Production of 2‑Deoxy‑2‑fluoro‑D‑galactose

The Tsuchiya synthesis [1] demonstrates that the protected methyl glycoside (compound 11) undergoes excellent conversion to free 2‑deoxy‑2‑fluoro‑D‑galactose upon 5 N HCl hydrolysis. Contract research organizations and medicinal chemistry groups requiring the free 2‑fluoro‑galactose for metabolic incorporation studies, PET tracer synthesis, or nucleotide‑sugar preparation should procure the title compound or its immediate precursor as the most robust entry point.

Development of ¹⁹F NMR‑Based Metabolic Flux Assays

The demonstrated capacity of the 2‑fluoro‑galacto scaffold for non‑invasive, simultaneous ¹⁹F NMR quantification of multiple metabolites in vivo [1] positions the methyl glycoside as a stable, anomerically defined starting material for designing next‑generation ¹⁹F NMR probes. This application is precluded for non‑fluorinated galactosides, which lack the requisite NMR‑active nucleus.

Building Block for Fluorinated Disaccharide and Neoglycoconjugate Synthesis

The quantitative stereochemical data (α/β ≈ 1:2.3) for 2‑fluoro‑galactosyl donors [1] enable rational planning of glycosylation reactions in the assembly of fluorinated lactose analogs, seleno‑disaccharides, and neoglycoconjugates for structural biology and drug discovery. The β‑methyl glycoside provides a stable, protected form that can be selectively deprotected for further elongation.

Quote Request

Request a Quote for Methyl 2-deoxy-2-fluoro-D-galactopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.